1,3-Dichloro-2,5-dinitrobenzene

Description

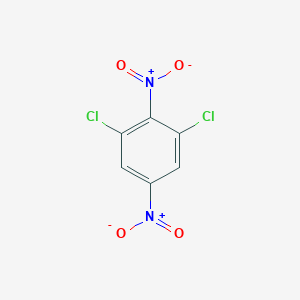

1,3-Dichloro-2,5-dinitrobenzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 3-positions and two nitro groups at the 2- and 5-positions on a benzene ring. Such compounds are often intermediates in the production of dyes, agrochemicals, and pharmaceuticals, though their toxicity and stability must be carefully evaluated .

Properties

CAS No. |

13633-34-6 |

|---|---|

Molecular Formula |

C6H2Cl2N2O4 |

Molecular Weight |

236.99 g/mol |

IUPAC Name |

1,3-dichloro-2,5-dinitrobenzene |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H |

InChI Key |

YXGARXWBFZIFBC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Other CAS No. |

13633-34-6 |

Synonyms |

1,3-Dichloro-2,5-dinitrobenzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Symmetry Effects

The positions of nitro and chlorine groups on the benzene ring determine molecular symmetry, polarity, and intermolecular interactions. For example:

- 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7) : Nitro groups at 2 and 4 and chlorine at 1. This asymmetry reduces melting point (mp) compared to more symmetric derivatives. It is widely used as a reactant in nucleophilic aromatic substitution due to the activating effect of nitro groups .

- 1-Chloro-2-methyl-3,5-dinitrobenzene (CAS 96-90-2): The methyl group at position 2 introduces steric hindrance, reducing solubility in polar solvents compared to non-methylated analogs. This compound’s reactivity is also modulated by the electron-donating methyl group, which can destabilize the ring toward electrophilic attacks .

Physical and Chemical Properties

The following table summarizes key properties of analogous compounds:

Key Observations :

- Melting Points : Symmetrical derivatives (e.g., 1,3,5-trinitrobenzene) typically exhibit higher melting points due to efficient packing. Asymmetrical analogs like 1-Chloro-2,4-dinitrobenzene have lower melting points .

- Solubility : Nitro groups enhance solubility in polar solvents (e.g., acetone), while chlorine and methyl groups may reduce it depending on their positions .

- Reactivity : Nitro groups meta to chlorine (as in 1,3-Dichloro-2,5-dinitrobenzene) direct incoming nucleophiles to specific positions, enabling regioselective synthesis .

Hazard Profiles

Nitroaromatic compounds are generally associated with toxicity and environmental persistence. For instance:

- 1-Methoxy-3,5-dinitrobenzene (CAS 5327-44-6) is classified as a skin and eye irritant (H315, H319) .

- 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7) is a known sensitizer and may cause dermatitis upon prolonged exposure .

- Halogenated analogs like this compound likely share these hazards due to the combined effects of nitro and chlorine groups, though specific toxicological data is absent in the evidence.

Preparation Methods

Reaction Mechanism

Nitration proceeds via electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the aromatic ring at positions ortho and para to the chlorine substituents. In 1,3-dichlorobenzene, the 2, 4, 5, and 6 positions are activated, but steric and electronic factors favor nitration at the 2 and 5 positions, leading to the 2,5-dinitro isomer.

Standard Protocol

A representative procedure involves:

-

Dissolving 1,3-dichlorobenzene in dichloromethane (2 L per 300 g substrate).

-

Gradually adding concentrated nitric acid (400 mL) and sulfuric acid (600 mL) at 35°C.

-

Maintaining a molar ratio of 1:2.5 (substrate:nitric acid) and 1:2.0 (nitric acid:sulfuric acid).

-

Achieving a reaction residence time of 70 seconds under continuous flow conditions.

This method yields this compound with a purity of 99.6% and a yield of 96.7% after extraction and distillation.

Stepwise Nitration for Enhanced Selectivity

To improve regioselectivity, a two-step nitration process is employed:

Mononitration Intermediate

1,3-Dichlorobenzene is first mononitrated to produce 1,3-dichloro-2-nitrobenzene. Conditions include:

Second Nitration Stage

The mononitro intermediate undergoes further nitration at elevated temperatures (80–90°C) with fuming nitric acid to introduce the second nitro group at the 5-position. Key parameters include:

Alternative Nitration Strategies

Green Chemistry Approaches

Recent studies explore solvent-free nitration using clay-supported catalysts or ionic liquids to reduce waste. For example:

Industrial-Scale Production

Large-scale synthesis optimizes cost and safety:

Reaction Optimization and Challenges

Critical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.